Product packaging for Ethyl N-ethyl-beta-alaninate(Cat. No.:CAS No. 23651-62-9)

Ethyl N-ethyl-beta-alaninate

Cat. No.: B1346960
CAS No.: 23651-62-9
M. Wt: 145.2 g/mol
InChI Key: CNRWEHBBGLCEHG-UHFFFAOYSA-N
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Description

Ethyl N-ethyl-beta-alaninate (CAS 23651-62-9) is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol. This ester derivative of beta-alanine is characterized as a liquid at room temperature and serves as a valuable building block in organic synthesis and medicinal chemistry research. It is a key synthetic intermediate, as evidenced by its use in patented research for the development of novel compounds, including kinase inhibitors and haloallylamine derivatives. The compound features both an ester and a secondary amine functional group, making it a versatile precursor for further chemical modifications. Its physical properties include a predicted density of 0.928 g/cm³ and a boiling point of 74-76 °C at 14 Torr. Researchers utilize this compound strictly for industrial applications or scientific research. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for application in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2 B1346960 Ethyl N-ethyl-beta-alaninate CAS No. 23651-62-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(ethylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-8-6-5-7(9)10-4-2/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRWEHBBGLCEHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70946466
Record name Ethyl N-ethyl-beta-alaninate
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Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23651-62-9
Record name N-Ethyl-β-alanine ethyl ester
Source CAS Common Chemistry
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Record name Ethyl N-ethyl-beta-alaninate
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Record name Ethyl N-ethyl-beta-alaninate
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Record name Ethyl N-ethyl-β-alaninate
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Applications in Research and Industry

Role as a Building Block in Organic Synthesis

This compound is primarily used as a building block or intermediate in the synthesis of more complex molecules. ontosight.ai Its bifunctional nature—possessing both a secondary amine and an ester group—allows for sequential or selective reactions to build larger molecular frameworks. Compounds with similar structures are used in the synthesis of pharmaceuticals, agrochemicals, and novel materials. ontosight.aiontosight.aiontosight.ai

Use in the Development of Novel Compounds

The broader class of substituted β-amino acid esters is instrumental in medicinal chemistry and materials science. ontosight.ai They are incorporated into molecules to study biological activity, potentially leading to the development of new enzyme inhibitors or peptide-based drugs with improved stability. researchgate.netbiosynth.com For example, other N-alkylated beta-alaninates have been investigated for their utility in creating insect repellents or compounds with specific biological targets. While specific, large-scale industrial applications for this compound itself are not widely documented, its role as a research chemical facilitates the discovery and development of such novel compounds. biosynth.com

Computational Chemistry and Theoretical Studies on Ethyl N Ethyl Beta Alaninate

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to elucidate the electronic structure and geometry of Ethyl N-ethyl-beta-alaninate. These methods, varying in their level of theory and computational cost, provide a detailed picture of the molecule's fundamental properties.

Density Functional Theory (DFT) Studies on Molecular Geometry

Density Functional Theory (DFT) is a widely used method for predicting the molecular geometry of organic compounds due to its favorable balance between accuracy and computational expense. For molecules like this compound, DFT calculations, often utilizing functionals such as B3LYP with basis sets like 6-31G*, can determine optimized geometric parameters.

Table 1: Representative DFT-Calculated Geometric Parameters for a Generic N-Alkyl Amino Acid Ester Moiety Note: This table presents typical bond lengths and angles for analogous molecules, as direct computational data for this compound is not available in the reviewed literature.

ParameterBond/AngleTypical Value (B3LYP/6-31G*)
Bond LengthC=O~1.21 Å
C-O (ester)~1.35 Å
O-C (ethyl)~1.45 Å
C-C (carbonyl)~1.52 Å
C-C (beta)~1.53 Å
C-N~1.47 Å
Bond AngleO=C-O~124°
C-O-C~117°
C-C-N~112°
Dihedral AngleC-C-N-CVariable (depends on conformer)

Ab Initio and Semi-Empirical Methods for Electronic Structure

Beyond DFT, ab initio and semi-empirical methods offer alternative approaches to studying the electronic structure of this compound. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. These methods can provide highly accurate electronic properties but are computationally more demanding.

Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify calculations, making them suitable for larger molecules. While less accurate than ab initio or DFT methods, they can still provide useful qualitative insights into the electronic properties, such as molecular orbital energies and charge distributions. For this compound, these methods could be employed to understand its reactivity and potential interaction sites.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethyl and N-ethyl groups in this compound gives rise to multiple possible conformations. Conformational analysis is therefore essential to identify the most stable structures and to understand the energy landscape of the molecule.

Conformational Equilibria of N-Substituted Beta-Alaninates

Table 2: Hypothetical Relative Energies of this compound Conformers Note: This table is illustrative and based on general principles of conformational analysis for similar molecules, as specific data for this compound is not available.

ConformerDescriptionRelative Energy (kcal/mol)
AExtended (anti) conformation0.00 (Reference)
BGauche conformation 1+0.85
CGauche conformation 2+1.20
DEclipsed conformation> +3.00 (Unstable)

Intramolecular Hydrogen Bonding Network Analysis

In molecules containing both hydrogen bond donors (like the N-H group) and acceptors (like the carbonyl oxygen), the formation of intramolecular hydrogen bonds can significantly stabilize certain conformations. For this compound, a secondary amine, the N-H group can potentially form a hydrogen bond with the carbonyl oxygen of the ester group.

Computational analysis of such interactions in related β-alanine derivatives involves examining the geometric criteria for hydrogen bonding (donor-acceptor distance and angle) and analyzing the electron density distribution. The presence of a stable intramolecular hydrogen bond would be indicated by a short N···O distance and a favorable N-H···O angle, leading to the formation of a pseudo-cyclic structure. Such bonding can have a significant impact on the molecule's vibrational spectra and chemical reactivity.

Spectroscopic Parameter Prediction via Computational Models

Computational models are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, theoretical calculations can provide insights into its NMR, IR, and Raman spectra.

Theoretical predictions of nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be achieved using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically in conjunction with DFT. These calculations can help in assigning the signals in experimental ¹H and ¹³C NMR spectra to specific atoms in the molecule.

Similarly, the vibrational frequencies and intensities for infrared (IR) and Raman spectroscopy can be calculated. These theoretical spectra, when compared with experimental data, can confirm the presence of specific functional groups and provide information about the molecule's conformation. For instance, the C=O stretching frequency is sensitive to the local environment, including the presence of hydrogen bonding.

Table 3: Predicted Spectroscopic Data for a Generic N-Alkyl Amino Acid Ester Note: The following are representative predicted values for molecules analogous to this compound. Specific experimental or calculated data for the target compound is not available in the reviewed literature.

Spectroscopic ParameterFunctional Group/AtomPredicted Value
¹³C NMR Chemical Shift (δ)C=O170-175 ppm
C-N40-50 ppm
O-CH₂60-65 ppm
¹H NMR Chemical Shift (δ)N-HVariable (depends on solvent)
O-CH₂~4.1 ppm
IR Vibrational Frequency (ν)C=O stretch1730-1750 cm⁻¹
N-H stretch3300-3500 cm⁻¹

In-depth Computational Analysis of this compound Currently Unavailable in Scientific Literature

A thorough review of published scientific literature and computational chemistry databases reveals a significant gap in the theoretical and computational analysis of the chemical compound this compound. Despite its existence and availability from chemical suppliers, detailed computational studies focusing on its specific molecular properties and reaction dynamics, as requested, have not been publicly documented.

The inquiry sought specific data pertaining to the computational chemistry and theoretical studies of this compound, with a required focus on simulated Nuclear Magnetic Resonance (NMR) spectra, predicted vibrational frequencies, and the elucidation of reaction mechanisms through computational modeling. However, extensive searches have not yielded any dedicated research that provides the necessary data points to construct a scientifically accurate article based on the requested outline.

The requested sections and subsections included:

Reaction Mechanism Elucidation Through Computational Modeling:The literature search did not uncover any computational studies investigating the reaction kinetics or thermodynamics of this compound. This includes the characterization of transition states (5.4.1) and the calculation of energy barriers and reaction pathways (5.4.2) for reactions in which this molecule might participate.

While computational studies exist for related but structurally distinct molecules, such as β-alanine itself or other amino acid esters, this information cannot be extrapolated to this compound without introducing significant scientific inaccuracy. The specific N-ethyl and O-ethyl substitutions on the β-alanine core create a unique electronic and steric profile that would render comparisons with other molecules highly speculative.

Therefore, due to the absence of specific, peer-reviewed research and data for this compound in the requested areas of computational chemistry, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided structure. The development of such an article would require original research involving sophisticated computational chemistry software and methods to be performed.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes

The primary route to Ethyl N-ethyl-beta-alaninate is the aza-Michael addition of ethylamine (B1201723) to ethyl acrylate (B77674). While effective, future research is focused on transforming this synthesis into a more sustainable and efficient process. The key emerging strategies include biocatalysis, flow chemistry, and the use of green catalysts and solvents, which collectively aim to reduce waste, energy consumption, and the use of hazardous materials.

Biocatalytic Approaches: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Lipases, for instance, have been successfully employed in the continuous-flow synthesis of other β-amino acid esters. mdpi.com Future work could involve screening for or engineering enzymes like lipases or transaminases that can efficiently catalyze the specific addition of ethylamine to ethyl acrylate. Directed evolution, a technique used to tailor enzymes for specific reactions, could yield a highly efficient biocatalyst for producing this compound, potentially replacing traditional metal or base catalysts and reducing waste. nih.gov

Continuous Flow Chemistry: Migrating the synthesis from batch reactors to continuous flow systems presents a significant opportunity for process intensification. acs.org Flow reactors offer superior heat and mass transfer, enabling better control over reaction parameters, which can lead to higher yields and purity. mdpi.com A continuous flow setup for this compound synthesis could reduce reaction times from hours to minutes and allow for safer, automated, and more scalable production. mdpi.com

Green Catalysis and Solvents: Research into novel catalytic systems is another promising frontier. Organocatalysts are being explored for aza-Michael additions to avoid the use of potentially toxic metal catalysts. researchgate.net Furthermore, the development of reactions that can proceed in environmentally benign solvents like water or bio-derived solvents such as ethyl lactate, or even under solvent-free conditions assisted by microwave irradiation or ultrasound, aligns with the core tenets of green chemistry. researchgate.netrsc.orgresearchgate.netacs.org

Table 1: Comparison of Emerging Sustainable Synthetic Routes for β-Amino Esters
Synthetic StrategyCatalyst/MediatorTypical SolventKey AdvantagesResearch Focus for this compound
BiocatalysisEnzymes (e.g., Lipases, Transaminases)Aqueous buffers, Methanol (B129727)High selectivity, Mild conditions, Reduced waste mdpi.comnih.govScreening and engineering of enzymes for specific reactants.
Flow ChemistryHeterogeneous or Homogeneous CatalystsVarious organic or green solventsEnhanced process control, Scalability, Improved safety mdpi.comacs.orgOptimization of flow reactor parameters (temp, pressure, residence time).
OrganocatalysisChiral amines, N-heterocyclic carbenesOrganic solventsAvoids heavy metals, Potential for asymmetry nih.govresearchgate.netDevelopment of efficient organocatalysts for the specific aza-Michael addition.
Ultrasound/Microwave AssistanceNone or CatalystWater or Solvent-freeRapid reaction rates, Energy efficiency rsc.orgresearchgate.netacs.orgExploring catalyst-free synthesis under non-classical energy input.

Exploration of Advanced Spectroscopic Techniques for Dynamic Studies

Understanding the kinetics and mechanism of the synthesis of this compound is crucial for optimization. While traditional spectroscopic methods like NMR and FTIR are used for final product characterization, advanced in-situ and operando techniques offer a window into the reaction as it happens, providing real-time data on transient intermediates and catalyst behavior.

In-situ FTIR and NMR Spectroscopy: Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy allow for the continuous monitoring of the concentrations of reactants, intermediates, and products directly in the reaction vessel. acs.orgmdpi.com This would enable researchers to precisely track the consumption of ethyl acrylate and the formation of this compound, generating detailed kinetic profiles to elucidate the reaction mechanism. mdpi.com Similarly, the application of real-time NMR spectroscopy could provide detailed structural information on intermediates or identify dynamic equilibria that may influence reaction outcomes. rsc.org

Operando Spectroscopy: For catalytic syntheses, operando spectroscopy is a powerful emerging field that involves studying the catalyst under actual reaction conditions. mdpi.com By combining techniques such as Raman spectroscopy, X-ray Absorption Spectroscopy (XAS), and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), researchers can observe the active state of the catalyst, identify deactivation pathways, and establish structure-activity relationships. This knowledge is invaluable for designing more robust and efficient catalysts for the synthesis of this compound.

Table 2: Advanced Spectroscopic Techniques for Dynamic Reaction Studies
TechniqueInformation GainedPotential Application for this compound Synthesis
In-situ ATR-FTIRReal-time concentration profiles of reactants, intermediates, and products; Reaction kinetics. acs.orgnih.govMonitoring the aza-Michael addition to optimize conditions and maximize yield.
Dynamic NMRStructural elucidation of transient species; Study of conformational dynamics and equilibria. rsc.orgIdentifying reaction intermediates and understanding stereochemical outcomes in asymmetric syntheses.
Operando Spectroscopy (e.g., Raman, XAS)Active state of the catalyst; Catalyst deactivation mechanisms; Structure-activity relationships. mdpi.comDesigning more efficient and stable heterogeneous catalysts for continuous flow synthesis.

Integration of Machine Learning in Computational Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimization. The integration of these computational tools offers significant potential for advancing the synthesis and application of this compound.

Catalyst and Solvent Discovery: ML algorithms can rapidly screen vast virtual libraries of potential catalysts or solvents. researchgate.net By training models on existing experimental or computational data, AI can predict the performance of new catalysts for the aza-Michael reaction or identify optimal green solvents that maximize yield while minimizing environmental impact, thereby reducing extensive and time-consuming laboratory screening. nih.govrsc.org

Reaction Optimization and Yield Prediction: Supervised ML models can predict the outcome of a chemical reaction, such as the final yield, based on input parameters like reactants, catalysts, temperature, and solvent. nih.govresearchgate.net For this compound, a predictive model could be developed using data from high-throughput experimentation. This model would guide chemists toward the optimal reaction conditions to achieve the highest yield, bypassing traditional one-variable-at-a-time optimization. mdpi.com Bayesian optimization, in particular, is a powerful technique for efficiently exploring the multidimensional parameter space of a chemical reaction. nih.gov

Prediction of Chemical Properties: ML is also being applied to predict the fundamental properties of molecules, including their spectroscopic signatures. nih.gov A trained model could predict the NMR or IR spectrum of this compound and its derivatives, aiding in their identification and characterization. mdpi.com This predictive power can accelerate the characterization of new compounds and help in the analysis of complex reaction mixtures.

Table 3: Machine Learning Applications in the Chemistry of this compound
ML Application AreaObjectiveExample Approach
Catalyst DesignIdentify novel, highly active, and selective catalysts for synthesis. researchgate.netresearchgate.netTraining a neural network on a database of known catalysts to predict the performance of new structures.
Reaction Yield PredictionForecast the outcome of a reaction to guide experimental design. researchgate.netmdpi.comUsing a random forest or gradient boosting model with molecular descriptors as input features.
Green Solvent SelectionFind effective and environmentally benign solvents for synthesis or application. nih.govacs.orgApplying clustering algorithms to a solvent database to identify green alternatives with similar physical properties.
Spectroscopic PredictionGenerate predicted spectra (NMR, IR) from a molecular structure. mdpi.comnih.govUsing deep learning models trained on large spectral databases to learn structure-spectrum correlations.

Expanding Applications in Green Chemistry and Sustainable Catalysis

The future applications of this compound are intrinsically linked to the principles of green chemistry. Its potential as a monomer for biodegradable polymers and as a scaffold for new organocatalysts are two of the most promising research avenues.

Monomer for Biodegradable Polymers: this compound is a key building block for poly(β-amino ester)s (PBAEs). researchgate.netrsc.org These polymers are notable for their biodegradability, as the ester linkages in their backbone are susceptible to hydrolysis. researchgate.net PBAEs are being extensively investigated for biomedical applications, such as drug delivery and gene therapy, due to their biocompatibility and pH-responsive nature. nih.gov Future research will likely focus on fine-tuning the properties of PBAEs derived from this compound to create advanced materials for targeted therapeutics and regenerative medicine. The synthesis of these polymers can be achieved through green methods, further enhancing their sustainability profile. rsc.org

Scaffold for Organocatalysis: While not yet reported, the structure of this compound makes it an interesting candidate for development into a new class of organocatalysts. Many successful organocatalysts are derived from amino acids and their derivatives. mdpi.com By modifying the structure of this compound—for example, by introducing additional functional groups—it may be possible to design novel catalysts for asymmetric reactions. This would represent a significant expansion of its utility, transforming it from a simple building block into a functional molecule that facilitates sustainable chemical transformations.

Table 4: Emerging Green Chemistry Applications
Application AreaDescriptionSustainability AspectFuture Research Direction
Biodegradable PolymersServes as a monomer for synthesizing poly(β-amino ester)s (PBAEs). nih.govCreates materials that degrade into likely non-toxic small molecules, reducing plastic waste. researchgate.netTailoring polymer properties for advanced drug delivery and tissue engineering.
Organocatalyst DevelopmentThe β-amino ester scaffold could be modified to create novel catalysts. mdpi.comReplaces potentially toxic and expensive heavy metal catalysts in synthesis.Designing and synthesizing derivatives to catalyze key asymmetric reactions.
Building Block from Bio-feedstockThe core β-alanine structure can be produced via enzymatic routes from renewable sources. acs.orgReduces reliance on petrochemical feedstocks for chemical synthesis.Integrating biocatalytic synthesis of the β-alanine precursor with sustainable esterification and amination.

Q & A

Q. How can researchers ethically address unexpected biological activity (e.g., cytotoxicity) in preliminary studies?

  • Methodological Answer : Conduct dose-ranging studies to establish IC₅₀ values. Compare results with structurally similar compounds to identify structure-activity relationships (SAR). Collaborate with institutional review boards (IRBs) for in vivo studies, and disclose findings transparently in publications, even if negative .

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